molecular formula C14H19NO2 B3748900 Methyl 4-benzylpiperidine-1-carboxylate CAS No. 31252-44-5

Methyl 4-benzylpiperidine-1-carboxylate

Cat. No.: B3748900
CAS No.: 31252-44-5
M. Wt: 233.31 g/mol
InChI Key: VRESKQKAUDDRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-benzylpiperidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-benzylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Methyl 4-benzylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems in the brain, particularly the cholinergic system, which is crucial for cognitive functions. The compound may inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

  • Methyl 1-benzylpiperidine-4-carboxylate
  • Ethyl 1-benzylpiperidine-4-carboxylate
  • Methyl 1-benzylpiperidine-3-carboxylate

Comparison: Methyl 4-benzylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted drug development .

Properties

IUPAC Name

methyl 4-benzylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)15-9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESKQKAUDDRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242145
Record name Methyl 4-(phenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31252-44-5
Record name Methyl 4-(phenylmethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31252-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(phenylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-benzylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-benzylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-benzylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-benzylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-benzylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-benzylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.